molecular formula C11H18N2O2 B2489688 cis-2-Boc-amino-cyclopentanecarbonitrile CAS No. 874293-97-7

cis-2-Boc-amino-cyclopentanecarbonitrile

Cat. No. B2489688
CAS RN: 874293-97-7
M. Wt: 210.277
InChI Key: OYINKCOTAVORFZ-IUCAKERBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "cis-2-Boc-amino-cyclopentanecarbonitrile" involves several key strategies, including organocatalytic routes for enantioselective synthesis and the preparation of amino acids through Strecker reactions and subsequent transformations. For instance, Fanelli et al. (2019) developed a highly enantioselective, organocatalytic route to synthesize a structurally related compound, demonstrating the importance of cis-selectivity in these processes (Fanelli et al., 2019). Additionally, Cativiela et al. (2005) showcased the synthesis of all stereoisomers of 1-amino-2-phenylcyclopentanecarboxylic acid, highlighting the effectiveness of divergent synthetic routes in obtaining enantiomerically pure compounds (Cativiela et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to "cis-2-Boc-amino-cyclopentanecarbonitrile" plays a crucial role in their chemical reactivity and physical properties. Studies involving coordination polymers and X-ray crystallography have provided insights into the structural characteristics of these compounds. For example, Genuis et al. (2008) explored the structures of coordination polymers derived from aliphatic dinitrile ligands, revealing insights into the chiral and achiral nature of these complexes and their photoluminescent properties (Genuis et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of "cis-2-Boc-amino-cyclopentanecarbonitrile" and related compounds is influenced by their molecular structure. Studies have investigated the hydrolysis and rearrangement reactions of similar compounds, providing insights into their chemical behavior under different conditions. Atay et al. (2000) discussed the solvent-dependent switch from hydrolysis to rearrangement of iminothiooxopyrimidine intermediates, illustrating the complex reaction pathways these compounds can undergo (Atay et al., 2000).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of trans-2-Aminomethylcycloalkanols : Research shows the use of cis-2-Boc-amino-cyclopentanecarbonitrile in the synthesis of trans-2-aminomethylcycloalkanols. This process involves the reductive alkylation of trans-2-hydroxycyclopentanecarbonitrile and trans-2-hydroxycyclohexanecarbonitrile, demonstrating its utility in the creation of diverse cycloalkanol derivatives (Fülöp et al., 1991).

  • Synthesis of N-Protected 2,3-Methanomethionine Stereoisomers : The compound has been used in the synthesis of N-protected forms of 2,3-methanomethionine, a cyclopropyl derivative of methionine. This research highlights its role in creating complex amino acid derivatives (Burgess & Ke, 1996).

  • Building Blocks in Drug Discovery : cis-2-Boc-amino-cyclopentanecarbonitrile is considered a promising building block for sterically constrained diamines in drug discovery. It's been used to synthesize Boc-monoprotected derivatives of cyclobutane diamines (Radchenko et al., 2010).

Advanced Organic Synthesis Applications

  • Synthesis of Hydroxyproline Derivatives : The compound plays a crucial role in the synthesis of hydroxyproline derivatives, a process involving intramolecular reactions to generate five-membered rings. This process is significant for developing complex organic structures (Krishnamurthy et al., 2014).

  • Formation of Amino Alcohols : Research shows its use in the regioselective ring-opening reactions of cis-3-aminooxetanes, facilitating the synthesis of syn- and anti-1,2-amino alcohols. This illustrates its versatility in organic synthesis (Bach & Schröder, 1997).

  • Preparation of Multifunctionalized Alicyclic β-Amino Esters : It has been used to prepare multifunctionalized constrained pentacin derivatives via stereospecific tandem reactions, demonstrating its value in complex organic synthesis (Coursindel et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, cis-2-Amino-1-cyclopentanecarboxylic acid, suggests that it should not be used in food, drug, pesticide or biocidal product use . It is recommended to use personal protective equipment as required and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-cyanocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYINKCOTAVORFZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Boc-amino-cyclopentanecarbonitrile

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